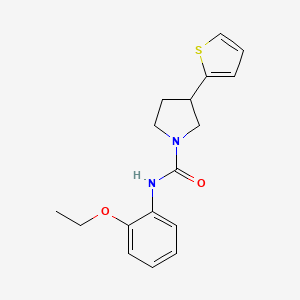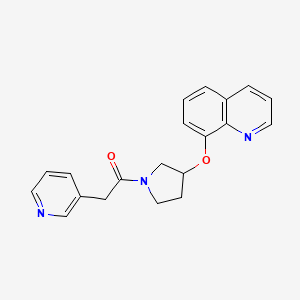![molecular formula C18H18N4O2S2 B2801809 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097894-72-7](/img/structure/B2801809.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to its polarity, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Research has been conducted on the structures of hydrazones derived from benzothiazoles, which highlight the conformational differences and intermolecular interactions within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of benzothiazole derivatives in material science, pharmaceuticals, and chemical synthesis (Lindgren et al., 2013).
Microwave-mediated Synthesis : The efficiency of microwave-mediated synthesis for producing benzothiazole- and benzimidazole-based heterocycles has been demonstrated. This method is noted for its efficiency and utility in organic synthesis, potentially applicable to the synthesis of complex molecules such as the one (Darweesh et al., 2016).
Alkylation Studies : Research on the alkylation of benzothiazoles has provided insights into the reactivity of sulfur and nitrogen atoms in these compounds, which is relevant for functionalizing molecules like the one you are interested in for further chemical transformations (Dorofeev et al., 2017).
Antimicrobial Activity : The antimicrobial activity of benzothiazole derivatives has been explored, indicating the potential of such compounds in the development of new antimicrobial agents. This suggests possible biomedical research applications for the compound (Nural et al., 2018).
Supramolecular Chemistry : The synthesis and characterization of bifunctional aromatic N-heterocycles, including benzothiazole derivatives, have implications for supramolecular chemistry and the design of molecular recognition systems (Aakeröy et al., 2007).
Bioactive Compound Synthesis : The synthesis of pyridine derivatives that include benzothiazole moieties has been linked to antimicrobial studies, highlighting the pharmaceutical relevance of such compounds (Patel & Agravat, 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12-19-8-6-16(20-12)24-13-7-9-22(10-13)17(23)11-25-18-21-14-4-2-3-5-15(14)26-18/h2-6,8,13H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHVQRYBNNXJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)


![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
